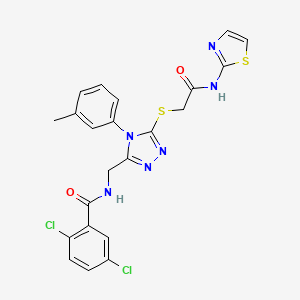
6-fluoro-1-(3-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-(3-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as Compound A and is known for its ability to modulate the activity of certain proteins in the human body.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Applications
Fluorine-18 labelled compounds, such as [18F]MK-6240, demonstrate significant potential in positron emission tomography (PET) imaging for detecting neurofibrillary tangles in Alzheimer's disease. The detailed synthesis and quality control processes ensure these compounds meet regulatory standards for human PET studies, offering a pathway for clinical research use in neurodegenerative disorders (Collier et al., 2017).
Antibacterial Activity
Fluorinated quinolone derivatives exhibit potent antibacterial activity against Gram-positive pathogens, including resistant strains like MRSA, PRSP, and VRE. These compounds, through modifications at specific positions, show enhanced activity compared to non-fluorinated counterparts and are promising candidates for treating infections caused by resistant bacteria (Inagaki et al., 2003).
Antimycobacterial Properties
Newer fluorinated compounds related to quinolones have been synthesized and evaluated for their antimycobacterial activities, showing high efficacy against Mycobacterium tuberculosis strains, including drug-resistant variants. Such compounds are crucial for developing new treatments for tuberculosis, highlighting the importance of fluorine atoms in enhancing pharmacological activities (Senthilkumar et al., 2008).
Fluorinated Heterocycles as AChE Inhibitors
Fluorinated pyrrolidin-2-one derivatives have been explored for their potential as acetylcholinesterase inhibitors, a target for Alzheimer's disease treatment. Docking and molecular dynamics simulation studies indicate these compounds could form stable complexes with AChE, suggesting their utility in designing novel anti-Alzheimer's agents (Gupta et al., 2022).
Structural and Molecular Analysis
Fluorinated compounds, including those with isoxazole and pyrrolidine rings, have been structurally characterized, revealing insights into their molecular conformations and potential biological activities. Such studies provide a foundation for understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of more effective therapeutic agents (Prasad et al., 2018).
Propiedades
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O3S/c1-18-7-9-21(10-8-18)35(33,34)26-17-31(16-19-5-4-6-20(28)13-19)24-15-25(30-11-2-3-12-30)23(29)14-22(24)27(26)32/h4-10,13-15,17H,2-3,11-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDRHNQUMPZUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)

![4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2819258.png)
![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)
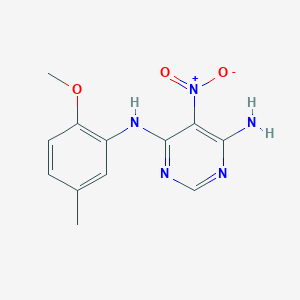
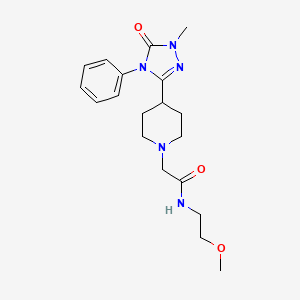
![2-[[3-(4-Fluorophenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]butanoic acid ethyl ester](/img/structure/B2819267.png)
![2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2819268.png)
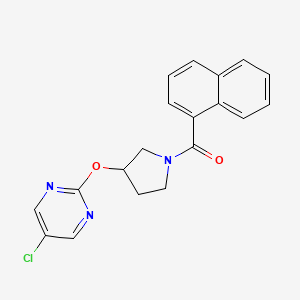
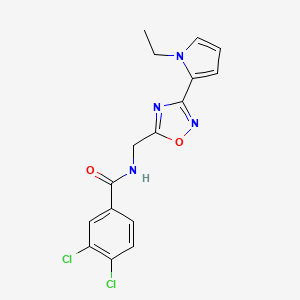
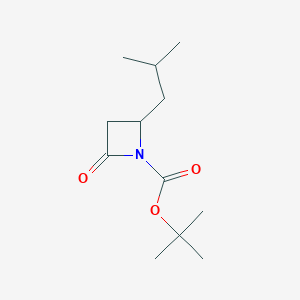
![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2819273.png)
